NMS-P715

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

NMS-P715の合成経路と反応条件には、重要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます。 詳細な合成経路は、独自の技術であり、公開文献では完全に開示されていません。 this compoundの工業的生産方法は広く利用されていませんが、大規模生産のために合成経路を最適化し、高い収率と純度を確保するために、最適化が行われる可能性があります。

化学反応の分析

NMS-P715は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。

置換: This compoundは、特定の原子または基が他の原子または基と置き換えられる置換反応を起こすことができます。 これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます. これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Cancer Cell Lines

- Ovarian Cancer : In vitro studies demonstrated that NMS-P715 significantly reduced the proliferation of A2780 ovarian cancer cells, promoting aneuploidy and inducing cell death. The compound was effective at various concentrations over time, showcasing its potential as a therapeutic agent against ovarian tumors .

- Cholangiocarcinoma : Research involving cholangiocarcinoma cell lines (KKU-100 and KKU-213A) indicated that this compound inhibited cell viability and induced G2/M arrest. The compound also activated caspase-dependent apoptosis and inhibited cell migration, suggesting its multifaceted anti-cancer effects .

- Pancreatic Ductal Adenocarcinoma : this compound was found to inhibit the growth of pancreatic ductal adenocarcinoma cells while showing less toxicity to normal human mesenchymal stem cells. This selectivity indicates a favorable therapeutic index for this compound in treating pancreatic cancer .

Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents. For instance, when used alongside gemcitabine or cisplatin in cholangiocarcinoma models, it exhibited synergistic effects that enhanced anti-cancer efficacy . Additionally, combining this compound with radiation therapy significantly improved tumor control in glioblastoma models, indicating its potential as an adjunct therapy .

Data Tables

The following table summarizes key findings from various studies on the effectiveness of this compound across different cancer types:

| Cancer Type | Cell Line | Key Findings | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A2780 | Induces aneuploidy and cell death at multiple doses | MPS1 inhibition leads to SAC abrogation |

| Cholangiocarcinoma | KKU-100, KKU-213A | Reduces cell viability; activates apoptosis; inhibits migration | G2/M arrest and caspase activation |

| Pancreatic Ductal Adenocarcinoma | Human & Murine PDAC | Inhibits growth; less toxic to normal cells | Selective targeting of MPS1 |

| Glioblastoma | Various | Enhances radiosensitivity; improves tumor growth delay | Combination with radiation therapy |

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of this compound on ovarian cancer cell lines, revealing that treatment led to significant reductions in cell viability and increased rates of apoptosis. The results indicated that this compound could be a promising candidate for developing targeted therapies against ovarian tumors.

Case Study 2: Cholangiocarcinoma

In experiments with cholangiocarcinoma cell lines, this compound not only inhibited proliferation but also showed potential for enhancing the effects of standard chemotherapy drugs. This suggests that it could be integrated into treatment regimens for better patient outcomes.

作用機序

NMS-P715は、単極紡錘体1キナーゼのキナーゼ活性を阻害することでその効果を発揮します。 この阻害は、紡錘体集合チェックポイントを混乱させ、有糸分裂中の適切な染色体配列と分離を防ぎます . この化合物は有糸分裂を加速し、動原体成分の局在に影響を与え、癌細胞で大量の異数性と細胞死を引き起こします . 関与する分子標的と経路には、その活性化因子cdc20を阻害することにより、アナフェーズ促進複合体/サイクリンソームのユビキチンE3リガーゼ活性を抑制することが含まれます .

類似化合物との比較

NMS-P715は、次のような他の類似化合物と比較されます。

生物活性

NMS-P715 is a selective small-molecule inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its biological activity has been extensively studied in various cancer cell lines, demonstrating potential as a therapeutic agent, particularly in pancreatic ductal adenocarcinoma (PDAC) and other malignancies.

This compound targets MPS1, an essential regulator of the SAC, which ensures proper chromosomal alignment and segregation during cell division. Inhibition of MPS1 leads to accelerated mitosis, resulting in aneuploidy and subsequent cell death in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of MPS1 in tumor versus normal tissues, making this compound a promising candidate for targeted cancer therapy .

Cell Growth Inhibition

This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines. For instance, treatment with this compound resulted in:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound varies across different cancer types:

Induction of Apoptosis

This compound activates caspase-dependent apoptosis pathways. Studies have demonstrated that exposure to this compound increases apoptotic markers such as cleaved caspase-3 and LC3 A/B-II, indicating enhanced autophagic activity alongside apoptosis .

Preclinical Models

In vivo studies using xenograft models have confirmed that oral administration of this compound effectively inhibits tumor growth. Notably, it has been shown to significantly reduce tumor size in mice bearing human PDAC tumors without causing substantial toxicity to normal tissues .

Pancreatic Ductal Adenocarcinoma (PDAC)

Research indicates that this compound treatment leads to increased levels of chromosomal instability (CIN) in PDAC cells. A study found that treatment resulted in a two-fold increase in apoptotic cells and significant growth inhibition in PDAC cell lines . The therapeutic index appears favorable as adipose-derived mesenchymal stem cells showed resistance to this compound compared to PDAC cells, suggesting potential for reduced side effects .

Other Tumor Types

This compound has also been evaluated against various other cancers:

- Breast Cancer : Exhibited significant cytotoxicity and induced apoptosis through similar mechanisms observed in PDAC.

- Medulloblastoma : Demonstrated potent anti-proliferative effects with low IC50 values, indicating high efficacy against this pediatric malignancy .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Target | MPS1 kinase |

| Mechanism | Accelerates mitosis; induces aneuploidy |

| IC50 Values | Varies by cell line; generally < 1 µM |

| Apoptosis Induction | Caspase activation; increased LC3 A/B-II |

| In Vivo Efficacy | Significant tumor growth inhibition |

| Selectivity | Higher toxicity towards cancer cells than normal cells |

特性

IUPAC Name |

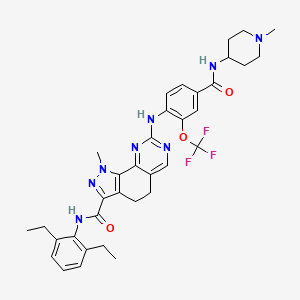

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。